molecular formula C13H12O2S B14528536 Ethyl 4-phenylthiophene-2-carboxylate CAS No. 62404-00-6

Ethyl 4-phenylthiophene-2-carboxylate

Cat. No.: B14528536
CAS No.: 62404-00-6
M. Wt: 232.30 g/mol
InChI Key: GXFJAQMPHAMNAF-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiophene-2-carboxylate is a high-value synthetic intermediate based on the thiophene scaffold, a five-membered heteroaromatic ring known for its remarkable applications in medicinal chemistry and material science . This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical candidates. Thiophene derivatives are recognized for their diverse therapeutic properties and are integral components in several commercially available drugs . Researchers utilize this ester in the design and synthesis of new molecular entities targeting a range of biological activities. Thiophene-based compounds have demonstrated significant potential in antibacterial research, with some derivatives acting through innovative mechanisms such as disrupting the bacterial cell membrane, a strategy that can help overcome conventional antibiotic resistance . Furthermore, related thiophene-2-carbonyl structures are investigated in biochemical research for their role as potential inhibitors of enzymes like Factor Inhibiting HIF-1 (FIH-1), which is a key player in the cellular response to hypoxia . The structure of this compound, featuring the ester functional group, makes it a suitable precursor for further chemical transformations, enabling medicinal chemists to explore new structural prototypes with enhanced pharmacological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62404-00-6

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)12-8-11(9-16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

GXFJAQMPHAMNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-phenylthiophene-2-carboxylate (CAS 62404-00-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its synthesis, with a focus on established methodologies like the Gewald and Fiesselmann reactions, and provides a thorough characterization profile including spectroscopic data. Furthermore, it explores the reactivity of the thiophene core and its carboxylate functionality, highlighting its potential as a versatile building block for the synthesis of novel bioactive molecules and functional materials. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring and is a prevalent scaffold in numerous approved drugs.[3] Ethyl 4-phenylthiophene-2-carboxylate (CAS 62404-00-6) is a member of this important class of compounds, featuring a phenyl group at the 4-position and an ethyl carboxylate group at the 2-position of the thiophene ring. This substitution pattern provides a unique combination of lipophilicity, electronic properties, and reactive handles, making it an attractive starting material for the synthesis of more complex molecular architectures.

The strategic placement of the phenyl and ethyl carboxylate groups on the thiophene core allows for a multitude of chemical transformations, offering access to a diverse chemical space for drug discovery and material science applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives.[4] The thiophene ring itself can undergo electrophilic substitution reactions, and the phenyl group can be further functionalized, providing ample opportunities for structural modification and optimization of biological activity or material properties.

This guide will delve into the synthetic pathways to access this versatile building block, its detailed characterization, and its potential applications, providing a solid foundation for its use in research and development.

Synthesis of Ethyl 4-phenylthiophene-2-carboxylate

The synthesis of polysubstituted thiophenes can be achieved through several named reactions, including the Gewald, Fiesselmann, and Paal-Knorr syntheses. While a specific, detailed protocol for the direct synthesis of Ethyl 4-phenylthiophene-2-carboxylate is not abundantly available in the public domain, its structure strongly suggests a synthesis strategy based on a modification of the Gewald aminothiophene synthesis.

Proposed Synthesis via a Modified Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[5] For the synthesis of the target molecule, which lacks the 2-amino group, a modification of the starting materials is necessary. One plausible approach involves the reaction of a β-keto ester with a source of sulfur.

Proposed Precursors:

  • Ethyl 3-oxo-3-phenylpropanoate (or a related β-keto ester): This would provide the phenyl group at the desired position and the ethyl carboxylate.

  • A suitable sulfur-containing reagent: This could be elemental sulfur in the presence of a base or a reagent like Lawesson's reagent.

Reaction Principle: The underlying principle of this proposed synthesis is the condensation of the β-keto ester to form a 1,4-dicarbonyl-like intermediate which then undergoes cyclization with the sulfur source to form the thiophene ring.

Experimental Protocol: A Generalized Approach

The following is a generalized, exemplary protocol based on the principles of thiophene synthesis. Researchers should note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, will be necessary to achieve optimal yields and purity.

  • Reaction Setup: To a solution of ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or toluene) is added a sulfur source such as elemental sulfur (1.1 equivalents).

  • Addition of Base: A suitable base (e.g., a secondary amine like diethylamine or morpholine, or a stronger base like sodium ethoxide) is added to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to a temperature between 50-100 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Ethyl 4-phenylthiophene-2-carboxylate.

Alternative Synthetic Routes: Fiesselmann and Paal-Knorr Syntheses
  • Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[6] While a viable route to substituted thiophenes, it typically yields 3-hydroxythiophene-2-carboxylates. Further modification would be required to obtain the target compound.

  • Paal-Knorr Thiophene Synthesis: This synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[7] To synthesize Ethyl 4-phenylthiophene-2-carboxylate via this route, a suitable 1,4-dicarbonyl precursor would be required.

Characterization of Ethyl 4-phenylthiophene-2-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for Ethyl 4-phenylthiophene-2-carboxylate based on the analysis of structurally similar compounds.[7][8][9]

Analytical Technique Expected Data
1H NMR Ethyl group: Triplet (3H) around δ 1.2-1.4 ppm and a quartet (2H) around δ 4.2-4.4 ppm. Thiophene protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). Phenyl protons: Multiplet in the aromatic region (δ 7.2-7.8 ppm).
13C NMR Ethyl group: Signals around δ 14 ppm (CH3) and δ 61 ppm (CH2). Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm). Phenyl carbons: Signals in the aromatic region (δ 125-140 ppm). Carbonyl carbon: Signal around δ 162 ppm.
Infrared (IR) Spectroscopy C=O stretch (ester): Strong absorption band around 1710-1730 cm-1. C-O stretch: Absorption in the range of 1200-1300 cm-1. Aromatic C-H stretch: Above 3000 cm-1. C=C stretch (aromatic): Bands in the 1450-1600 cm-1 region.
Mass Spectrometry (MS) Molecular Ion Peak (M+): Expected at m/z corresponding to the molecular weight of C13H12O2S. Fragmentation patterns would likely show loss of the ethoxy group (-OC2H5) and the ethyl group (-C2H5).

Reactivity and Potential Applications

The chemical reactivity of Ethyl 4-phenylthiophene-2-carboxylate is dictated by the interplay of the thiophene ring, the phenyl substituent, and the ethyl carboxylate group.

Reactivity of the Thiophene Ring

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation. The directing effects of the existing substituents will influence the position of further substitution.

Transformations of the Ethyl Carboxylate Group

The ester functionality is a versatile handle for further synthetic modifications:

  • Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-phenylthiophene-2-carboxylic acid, under basic or acidic conditions. This carboxylic acid is a valuable intermediate for the synthesis of amides, which are common motifs in bioactive molecules.[10]

  • Amidation: The ester can be converted directly to amides by reaction with amines, often in the presence of a catalyst or after conversion to a more reactive acyl chloride or activated ester.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (4-phenylthiophen-2-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH4).

Applications in Drug Discovery and Materials Science

The 4-phenylthiophene-2-carboxylate scaffold is a valuable starting point for the synthesis of a wide range of compounds with potential biological activity and material applications.

  • Medicinal Chemistry: Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] The ability to readily diversify the structure of Ethyl 4-phenylthiophene-2-carboxylate makes it an excellent candidate for library synthesis in drug discovery programs. The phenyl group can be further substituted to explore structure-activity relationships (SAR).

  • Materials Science: Thiophene-based molecules are integral components of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The conjugated system of the phenyl-substituted thiophene core in this molecule can be extended to create larger π-conjugated systems with desirable electronic and optical properties.

Conclusion

Ethyl 4-phenylthiophene-2-carboxylate is a versatile and valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. While its direct synthesis may require optimization of established thiophene-forming reactions, its structural features offer numerous avenues for further chemical modification. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to effectively utilize this compound in the pursuit of novel and functional molecules.

References

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  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - Rsc.org. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

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Thiophene-2-carboxylate derivatives in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thiophene-2-Carboxylate Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Thiophene Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are foundational, with certain structures earning the designation of "privileged pharmacophores" due to their repeated appearance in successful drug molecules. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as one such scaffold.[1][2] Its significance is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking it among the most common heterocyclic rings in small-molecule therapeutics.[1][2] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric and electronic properties while providing unique opportunities for hydrogen bonding and metabolic modulation.[3]

Among its many derivatives, the thiophene-2-carboxylate core is a particularly versatile and crucial building block. This guide provides a detailed exploration of thiophene-2-carboxylate derivatives, covering their synthesis, structure-activity relationships, diverse therapeutic applications, and mechanistic insights, offering a comprehensive resource for professionals in drug discovery and development.

Part 1: Synthesis of the Thiophene-2-Carboxylate Core

The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry. Thiophene-2-carboxylate and its derivatives can be prepared through several robust and scalable methods.

Oxidation of 2-Substituted Thiophenes

A common and practical route involves the oxidation of readily available 2-substituted thiophenes. The oxidation of 2-acetylthiophene, often using hypochlorite, is a well-established method for producing thiophene-2-carboxylic acid.[4][5] Similarly, thiophene-2-carboxaldehyde can serve as a precursor for oxidation to the corresponding carboxylic acid.[5]

Exemplary Protocol: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • Addition of Bromine: Bromine is added dropwise to the cold NaOH solution, maintaining the temperature below 10°C to form a sodium hypobromite solution.

  • Addition of Substrate: 2-Acetylthiophene, dissolved in a suitable solvent like dioxane, is added slowly to the hypobromite solution.

  • Reaction: The mixture is stirred vigorously. The reaction is exothermic and should be maintained at a controlled temperature. The reaction proceeds via the haloform reaction mechanism, converting the acetyl group into a carboxylate and producing bromoform as a byproduct.

  • Workup: After the reaction is complete, the excess hypobromite is quenched (e.g., with sodium bisulfite). The bromoform is removed by extraction or distillation.

  • Acidification & Isolation: The aqueous solution is cooled and acidified with a strong acid (e.g., HCl), causing the thiophene-2-carboxylic acid to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water or another suitable solvent.[4]

Catalytic Carboxylation Strategies

Innovative methods using transition metal catalysts have been developed for the synthesis of 2-thiophenecarboxylic acids. One such approach involves the reaction of thiophenes with a system comprising carbon tetrachloride (CCl4), methanol (CH3OH), and a catalyst such as those containing vanadium, iron, or molybdenum. This process is believed to involve the in-situ generation of electrophilic species that functionalize the thiophene ring, ultimately leading to the carboxylated product.

Modern Synthetic Approaches

Continuous flow chemistry offers an efficient and scalable alternative for synthesizing thiophene-2-carboxylates. One reported protocol starts from ketal-functionalized β-nitroacrylates and involves a sequence of conjugate addition of thioacetic acid, base-induced elimination, and a final acid-promoted cyclization-aromatization process.[6] Additionally, routes involving the halogenation of a substituted thiophene, followed by metal-halogen exchange (e.g., Grignard formation) and subsequent quenching with carbon dioxide, provide access to specifically substituted thiophene-2-carboxylic acids.[7]

G cluster_synthesis General Synthetic Workflow for Thiophene-2-Carboxylates start Thiophene Precursor (e.g., 2-Acetylthiophene, 3-Methylthiophene) step1 Functionalization (Oxidation, Halogenation, etc.) start->step1 step2 Carboxylation (Haloform Rxn, Grignard + CO2, etc.) step1->step2 core Thiophene-2-Carboxylic Acid Core step2->core step3 Derivatization (Amide Coupling, Esterification) core->step3 final Bioactive Thiophene-2-Carboxylate Derivatives step3->final

Caption: Key modification sites on the thiophene-2-carboxylate scaffold.

Key SAR Insights:
  • Inhibition of D-amino acid oxidase (DAO): SAR studies on thiophene-2-carboxylic acids as DAO inhibitors revealed that small substituents are well-tolerated on the ring. [8]Specifically, the introduction of small halogens like fluorine, chlorine, or bromine at the 5-position significantly improved inhibitory potency compared to the unsubstituted parent compound. [8]* Antibacterial and Antioxidant Activity: For thiophene-2-carboxamide derivatives, the substituent at the 3-position is critical. Derivatives with a 3-amino group exhibit more potent antibacterial and antioxidant activity than those with 3-hydroxy or 3-methyl groups. [9]This suggests the amino group plays a key role in target engagement, possibly through hydrogen bonding.

  • Antiviral (HCV NS5B Polymerase) Activity: A potent class of Hepatitis C Virus (HCV) polymerase inhibitors is based on the 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid scaffold. [10]This highlights the importance of specific, bulky substituents at both the 3- and 5-positions for achieving high-affinity binding to the enzyme's active site. [10]

    Target/Activity Key Position(s) Favorable Substituents Reference
    D-Amino Acid Oxidase (DAO) 5-position Small halogens (F, Cl, Br) [8]
    Antibacterial Agents 3-position Amino (-NH2) [9]
    Antioxidant Agents 3-position Amino (-NH2) [9]
    HCV NS5B Polymerase 3- and 5-positions 3-Arylsulfonylamino, 5-Phenyl [10]

    | Anticancer Agents | Carboxylate | Amide linkage to various aryl/heteroaryl groups | [11]|

Part 3: Therapeutic Applications and Biological Activities

The structural versatility of thiophene-2-carboxylate derivatives has led to their exploration across a wide spectrum of therapeutic areas. [12]

Antimicrobial Agents

Thiophene derivatives are well-known for their antimicrobial properties. [13]Specifically, 3-amino thiophene-2-carboxamide derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. [9]Some derivatives have also been investigated for their antifungal activity, addressing the growing concern of resistance to existing antifungal agents. [13][14]

Anticancer Agents

The thiophene core is present in several anticancer agents. Thiophene carboxamide scaffolds have emerged as promising candidates, with some derivatives showing potent cytotoxicity against various cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7). [11]The anticancer drug OSI-930, an inhibitor of multiple tyrosine kinases, features a 3-amino-thiophene-2-carboxylic acid amide structure, demonstrating the scaffold's utility in oncology. [15]

Enzyme Inhibitors
  • Antiviral: As mentioned, derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. [10]This makes them attractive leads for the development of new anti-HCV therapies.

  • Neurological Disorders: Thiophene-2-carboxylic acids have been identified as a new class of inhibitors for D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. [8]Potent inhibition of DAO is a promising strategy for novel antipsychotic drug development.

Anti-inflammatory Drugs

Thiophene-2-carboxylic acid itself serves as a key starting material for several non-steroidal anti-inflammatory drugs (NSAIDs). [4]Marketed drugs like Suprofen and Tiaprofenic acid are derived from this core, highlighting its established role in developing anti-inflammatory therapeutics. [1][4]

Part 4: Mechanism of Action and Metabolic Considerations

Molecular Interactions

The therapeutic effects of these derivatives are rooted in their specific interactions with biological targets. X-ray crystallography has provided detailed insights into these interactions. For example, the potent inhibition of DAO by thiophene carboxylic acids is achieved through a tight stacking interaction between the thiophene ring of the inhibitor and the side chain of a tyrosine residue (Tyr224) in the enzyme's active site. [8]This interaction effectively anchors the inhibitor and blocks substrate access. For antibacterial derivatives, molecular docking studies suggest that they can bind effectively to essential bacterial enzymes like E. coli gyrase B. [16]

G cluster_moa Mechanism of DAO Inhibition cluster_active_site Inhibitor Thiophene-2-carboxylate Inhibitor Tyr224 Tyr224 Residue Inhibitor->Tyr224 π-π Stacking (Key Interaction) OtherResidues Other Active Site Residues Inhibitor->OtherResidues H-bonds, van der Waals ActiveSite DAO Active Site Blocked Blocked ActiveSite->Blocked Substrate Access Blocked

Caption: Ligand interaction diagram for a thiophene-2-carboxylate inhibitor in the DAO active site.

Metabolism and Potential for Bioactivation

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert." [15]The sulfur atom can be metabolized by cytochrome P450 enzymes to form highly reactive intermediates, such as thiophene S-oxides and thiophene epoxides. [15]These electrophilic species can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicity.

For instance, studies on the anticancer agent OSI-930 showed that its metabolism in the presence of trapping agents resulted in a glutathione conjugate, confirming the formation of a reactive metabolite from the thiophene moiety. [15]However, the presence of a thiophene ring does not invariably lead to toxicity. The overall metabolic profile of the drug is critical; if other, less toxic metabolic pathways are more favorable, or if detoxification systems are efficient, the risk of bioactivation can be mitigated. [15]This represents a key challenge and consideration for drug development professionals working with this scaffold.

Conclusion and Future Directions

Thiophene-2-carboxylate derivatives represent a cornerstone scaffold in modern medicinal chemistry. Their synthetic tractability, coupled with the rich possibilities for structural modification, has enabled the development of compounds with a vast range of biological activities, from antibacterial and anticancer to anti-inflammatory and antiviral agents.

Future research will likely focus on several key areas:

  • Designing for Selectivity: Fine-tuning substitutions on the thiophene ring to achieve higher selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

  • Mitigating Metabolic Risk: Employing strategies such as introducing blocking groups or modulating electronic properties to steer metabolism away from reactive intermediate formation.

  • Novel Therapeutic Targets: Applying the thiophene-2-carboxylate scaffold to novel and challenging biological targets where its unique physicochemical properties can be leveraged.

By integrating advanced synthetic methods, computational modeling, and a deep understanding of structure-activity and structure-toxicity relationships, the full potential of this privileged scaffold can continue to be unlocked, paving the way for the next generation of innovative therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-Phenylthiophene-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 4-phenylthiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development to ensure the successful isolation of a high-purity product.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of ethyl 4-phenylthiophene-2-carboxylate?

A1: For the purification of ethyl 4-phenylthiophene-2-carboxylate, a normal-phase chromatography setup is typically most effective.

  • Stationary Phase: Silica gel is the standard and most effective stationary phase for this compound. Its polar surface interacts with the polar functionalities of the molecule, allowing for separation from non-polar impurities. The choice of stationary phase is critical and depends on the polarity of the molecules being separated.[1]

  • Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is recommended. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[2] The goal is to achieve a retention factor (Rf) value for the desired compound between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.[3] For thiophene derivatives, solvent systems like n-hexane, methanol, and dichloromethane have also been reported.[4]

Q2: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for quickly determining the optimal solvent system for your column.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.[5]

  • Development: Place the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.[3]

  • Analysis: The ideal solvent system will show the spot for ethyl 4-phenylthiophene-2-carboxylate with an Rf value between 0.2 and 0.4, well-separated from any impurity spots.[3][6]

Q3: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough to elute it from the silica gel. You can try the following:

  • Increase Polarity Further: Add a small percentage of a more polar solvent like methanol or dichloromethane to your ethyl acetate/hexane mixture.[2][5] For instance, a system of dichloromethane/methanol can be effective for polar compounds.[7]

  • Check for Strong Acidic/Basic Nature: If the compound is acidic, it may be interacting strongly with the slightly acidic silica gel. Adding a small amount of acetic acid to the mobile phase can help to elute the compound. Conversely, for basic compounds, adding a small amount of triethylamine can prevent streaking and improve elution.[6]

Q4: After running the column, my fractions contain a mixture of my product and an impurity. How can I improve the separation?

A4: Co-elution of products and impurities is a common issue. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: A slight decrease in the polarity of your mobile phase can increase the retention time of your compounds on the column, often leading to better separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run (gradient elution).[1] This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

  • Column Packing: Ensure your column is packed uniformly. A poorly packed column can lead to uneven solvent flow, resulting in band broadening and poor separation.[1] Both dry and wet packing methods can be used, with the goal of creating a uniform bed without air pockets.[1]

  • Sample Loading: Load the sample onto the column in the smallest possible volume of solvent to create a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also significantly improve resolution.[3]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography purification of ethyl 4-phenylthiophene-2-carboxylate.

Problem 1: The compound is not eluting from the column.
Potential Cause Troubleshooting Steps
Mobile phase is not polar enough. Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is insufficient, a small amount of methanol can be added.
Compound has decomposed on the silica gel. Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel. Perform a small-scale stability test on a TLC plate to see if the compound degrades over time. If it does, consider using deactivated silica gel or an alternative stationary phase like alumina.[8]
Incorrect solvent system used. Double-check that you have prepared the mobile phase with the correct solvents and in the intended ratios.[8]
Problem 2: The compound is eluting too quickly (with the solvent front).
Potential Cause Troubleshooting Steps
Mobile phase is too polar. Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
The compound is very nonpolar. If the compound has a high Rf in even nonpolar solvent systems, it may be challenging to achieve good retention. In such cases, a high Rf might be acceptable if the separation from impurities is still good.[8]
Problem 3: The collected fractions show streaking or tailing on TLC.
Potential Cause Troubleshooting Steps
Column is overloaded. The amount of crude material loaded onto the column is too high for the column dimensions. Use a larger column or reduce the amount of sample.[9]
Compound is interacting strongly with the stationary phase. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding triethylamine can be beneficial.[6]
Poorly packed column. An unevenly packed column can cause the solvent to flow unevenly, leading to band broadening and tailing. Repack the column carefully.[1]
Problem 4: The product appears to be decomposing during rotary evaporation.
Potential Cause Troubleshooting Steps
Excessive heat. Ethyl 4-phenylthiophene-2-carboxylate may be thermally sensitive. Use a lower water bath temperature during rotary evaporation.[3] The ideal temperature is one that allows for efficient solvent removal without causing degradation.[10]
Prolonged exposure to heat. Minimize the time the compound is on the rotary evaporator. Once the bulk of the solvent is removed, the sample can be further dried under high vacuum without heating.[11]
Acidic or basic residues. Traces of acid or base from the reaction or workup can catalyze decomposition upon heating. Ensure the crude product is properly neutralized and washed before chromatography.

III. Experimental Workflow & Methodologies

A. Thin Layer Chromatography (TLC) Protocol

A robust TLC protocol is fundamental to developing a successful column chromatography purification.

Step-by-Step TLC Methodology:
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[2]

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent. Use a capillary tube to spot a small, concentrated amount of the solution onto the origin line.[5]

  • Chamber Preparation: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors.

  • Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate by capillary action.[6]

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp.

B. Column Chromatography Protocol
Step-by-Step Column Chromatography Methodology:
  • Column Preparation: Select a glass column of an appropriate size for the amount of material to be purified. Secure it vertically with a clamp. Place a small plug of cotton or glass wool at the bottom of the column.[12]

  • Packing the Column (Wet Packing):

    • Prepare a slurry of silica gel in the initial, least polar eluent.[1][12]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin the elution process.

    • Maintain a constant flow rate and ensure the silica gel bed does not run dry.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[13]

IV. Visual Diagrams

Troubleshooting Logic for Poor Separation

Troubleshooting Poor Separation start Poor Separation (Co-elution of spots) check_tlc Re-evaluate TLC Is Rf between 0.2-0.4? start->check_tlc adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity No check_loading Review Sample Loading (Overloaded? Uneven?) check_tlc->check_loading Yes gradient Implement Gradient Elution adjust_polarity->gradient success Improved Separation gradient->success dry_load Use Dry Loading Technique check_loading->dry_load Yes check_packing Inspect Column Packing (Cracks? Channels?) check_loading->check_packing No dry_load->success repack Repack Column Carefully check_packing->repack Yes check_packing->success No repack->success Column Chromatography Workflow tlc 1. TLC Optimization (Determine Solvent System) packing 2. Column Packing (Wet or Dry Method) tlc->packing loading 3. Sample Loading (Dry Loading Preferred) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis pooling 7. Pool Pure Fractions analysis->pooling evaporation 8. Solvent Removal (Rotary Evaporation) pooling->evaporation product Pure Product evaporation->product

Sources

Solvent selection for recrystallization of ethyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Solvent Selection for the Recrystallization of Ethyl 4-Phenylthiophene-2-carboxylate

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to selecting the optimal solvent system for the purification of ethyl 4-phenylthiophene-2-carboxylate. Moving beyond simple protocols, we will explore the causal relationships behind solvent choice and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Foundational Principles

Q1: What are the essential characteristics of an ideal solvent for recrystallization?

An ideal recrystallization solvent creates a delicate solubility equilibrium. The core principle is that the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Beyond this primary characteristic, an effective solvent should also:

  • Not react with the solute: The solvent must be chemically inert to avoid sample degradation.[2][4]

  • Dissolve impurities differently: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor after crystallization).[2][4]

  • Be volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

  • Be non-toxic, inexpensive, and non-flammable: Safety and cost are critical practical considerations in solvent selection.

Q2: How does the molecular structure of ethyl 4-phenylthiophene-2-carboxylate guide the initial solvent choice?

The principle of "like dissolves like" is the cornerstone of initial solvent selection.[5] Let's analyze the structure of ethyl 4-phenylthiophene-2-carboxylate:

  • Non-polar moieties: The phenyl group and the thiophene ring are aromatic and largely non-polar. These features suggest solubility in non-polar aromatic solvents (like toluene) or other non-polar solvents (like hexanes), especially at elevated temperatures.

  • Polar moiety: The ethyl ester group (-COOEt) introduces significant polarity and hydrogen bond accepting capability. This suggests solubility in moderately polar solvents like ethyl acetate, acetone, or alcohols (ethanol, methanol).

The molecule's hybrid nature—possessing both large non-polar regions and a key polar functional group—indicates it has intermediate polarity . This makes it unlikely that highly polar solvents (like water) or purely non-polar solvents (like hexane) alone will be ideal. Instead, the best candidates will likely be solvents of intermediate polarity or, more probably, a mixed-solvent system.

Experimental Workflow & Protocols

Q3: What is a systematic, small-scale method for screening single solvents?

A systematic screening process is essential to efficiently identify a suitable solvent without wasting a significant amount of crude product.

Protocol: Single-Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude ethyl 4-phenylthiophene-2-carboxylate into a small test tube.

  • Room Temperature Test: Add the first test solvent (e.g., ethanol) dropwise (approx. 0.5 mL). Agitate the mixture at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is unsuitable as a single solvent because solubility is too high at low temperatures.[5]

    • Observation B: If the compound remains partially or completely insoluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube in a water or sand bath towards the solvent's boiling point while stirring.

    • Observation C: If the compound dissolves completely, this is a promising candidate. Proceed to step 4.

    • Observation D: If the compound does not dissolve even at boiling, the solvent is unsuitable.

  • Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Observation E: If a significant amount of crystalline solid forms, you have identified a good potential solvent.

    • Observation F: If no or very few crystals form, the compound is too soluble, even when cold.

Repeat this process with a range of solvents of varying polarities.

single_solvent_workflow start Start: 20-30 mg Crude Compound add_solvent Add ~0.5 mL Solvent Agitate at Room Temp start->add_solvent is_soluble_rt Completely Soluble? add_solvent->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No end_bad Result: Unsuitable Solvent (Try Another) is_soluble_rt->end_bad Yes is_soluble_hot Completely Soluble? heat->is_soluble_hot cool Cool to RT, then Ice Bath is_soluble_hot->cool Yes is_soluble_hot->end_bad No crystals_form Crystals Form? cool->crystals_form crystals_form->end_bad No end_good Result: Good Candidate Solvent crystals_form->end_good Yes

Caption: Workflow for single-solvent recrystallization screening.

Table 1: Potential Single Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Hexane69Non-PolarLikely too non-polar, but good for removing greasy impurities.
Toluene111Non-Polar (Aromatic)May dissolve the compound due to aromatic rings, but polarity might be too low.
Ethyl Acetate77IntermediateGood candidate. The ester group matches the solute's functional group.[6]
Acetone56IntermediateGood candidate, though its low boiling point may reduce yield.[5]
2-Propanol (IPA)82PolarPromising candidate. Often works well for moderately polar compounds.
Ethanol78PolarA very common and effective recrystallization solvent. A synthesis of a similar compound used ethanol, suggesting it's a strong starting point.[7]
Methanol65PolarSimilar to ethanol but more polar. Its low boiling point can be a drawback.
Water100Very PolarThe compound is almost certainly insoluble in water.[6]
Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system, or solvent pair, is ideal when no single solvent exhibits the required sharp change in solubility with temperature.[8] The strategy involves using two miscible solvents:

  • Solvent #1 (The "Good" Solvent): One in which the compound is highly soluble, even at room temperature.

  • Solvent #2 (The "Bad" or "Anti-solvent"): One in which the compound is poorly soluble, even at boiling.

Protocol: Mixed-Solvent System Development

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[9] This indicates the solution is saturated.

  • Re-solubilize: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears, ensuring the compound is fully dissolved in the hot, saturated mixed-solvent.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.

mixed_solvent_workflow start Start: Dissolve Compound in Minimal Hot 'Good' Solvent add_bad Add 'Bad' Solvent Dropwise (while hot) start->add_bad cloudy Persistent Cloudiness (Saturation Point)? add_bad->cloudy cloudy->add_bad No add_good Add 1-2 Drops 'Good' Solvent to Re-clarify cloudy->add_good Yes cool Cool Slowly, then Chill in Ice Bath add_good->cool end_good Result: Collect Crystals cool->end_good

Caption: Workflow for developing a mixed-solvent recrystallization system.

Table 2: Recommended Solvent Pairs for Ethyl 4-Phenylthiophene-2-carboxylate

"Good" Solvent"Bad" (Anti-solvent)Rationale
EthanolWaterA classic and highly effective pair for moderately polar compounds.[10]
AcetoneWaterSimilar to ethanol/water, effective but more volatile.[11]
Ethyl AcetateHexane / HeptaneExcellent for compounds of intermediate polarity, avoids water.[11]
TolueneHexane / HeptaneA good choice if the compound shows high solubility in hot aromatic solvents.[11]

Troubleshooting Common Recrystallization Issues

Q5: My compound has "oiled out" into liquid droplets instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a solution that is too concentrated.[12]

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the "good" or single solvent to decrease the saturation point.[12][13] Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.

  • Underlying Cause: If the problem persists, the compound may be too impure. Consider a preliminary purification step like a charcoal treatment to remove highly polar, colored impurities, or column chromatography.[12]

Q6: The solution is cold, but no crystals have formed. What are my options?

This is a common issue, usually caused by either using too much solvent or the solution being supersaturated.[13]

  • Induce Nucleation: First, try scratching the inside of the flask below the solvent line with a glass rod.[13] The microscopic scratches provide a surface for crystals to begin forming.

  • Seed Crystals: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth (a "seed crystal").[13]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[12]

Q7: My final crystal yield is very low. How can I improve it?

A low yield is often a result of using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step.

  • Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (mother liquor) further in a salt-ice bath to see if more product crystallizes.

  • Minimize Solvent: During the dissolution step, be patient and add the hot solvent in small portions, waiting for dissolution to occur before adding more. The goal is to use the absolute minimum amount of hot solvent necessary.[3]

  • Sufficient Cooling: Ensure you have allowed adequate time for cooling, first to room temperature and then at least 15-20 minutes in an ice bath.

Q8: The crystals formed instantly as a fine powder when I cooled the solution. Are they pure?

Rapid precipitation, often called "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, negating the purification.[12]

  • Solution: This typically happens when the solution is too concentrated or cooled too quickly. To fix this, re-heat the solution to re-dissolve the solid. Add a small excess of hot solvent (5-10% more volume) so the solution is no longer saturated at its boiling point.[12] Then, ensure the cooling process is slow and undisturbed by allowing the flask to cool on the benchtop before moving it to an ice bath.

References

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Technical Support Center: Purification of Ethyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TP-4Ph2COOEt Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the isolation of ethyl 4-phenylthiophene-2-carboxylate from crude reaction mixtures. While often synthesized via Suzuki-Miyaura coupling (using ethyl 4-bromothiophene-2-carboxylate and phenylboronic acid), this lipophilic ester presents specific purification challenges: co-elution with de-boronated byproducts, persistent palladium residues, and difficulty separating unreacted starting halides due to similar retention factors (


).[1]

This document provides a non-linear troubleshooting workflow designed to maximize purity (>98%) while preserving the hydrolytically sensitive ethyl ester moiety.

Part 1: Diagnostic Triage (Start Here)

Before initiating a purification protocol, characterize your crude mixture to select the correct workflow.[1]

Observation Probable Cause Recommended Action
Grey/Black Solid Residual Palladium (

)
Go to Protocol B (Scavenging).[1] Do not put this on a column yet; it will band at the top and leach slowly.[1]
Sticky/Oily Solid Residual Boronic Acid / PinacolGo to Protocol A (Chemical Wash).[1] Boronic acids often streak on silica, contaminating fractions.[1]
Two Spots, Close

Unreacted Bromide SMGo to Protocol C (Chromatography/Crystallization). Standard flash chromatography may fail without modifier optimization.[1]
New Spot at Baseline Hydrolysis (Carboxylic Acid)Critical Alert. You have likely hydrolyzed the ester.[1] Acidify to pH 4 and extract, then re-esterify if necessary.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific thiophene ester.

PurificationWorkflow Start Crude Reaction Mixture Check TLC/NMR Analysis Start->Check Pd_Route Pd Contamination (Dark color) Check->Pd_Route Grey/Black Boron_Route Boronic Acid Excess (Streaking on TLC) Check->Boron_Route Streaking Clean_Route Clean Profile (Distinct spots) Check->Clean_Route Clear Separation Celite Celite/Thiol Scavenger Filtration Pd_Route->Celite Oxidative Oxidative Workup (H2O2/NaOH wash) Boron_Route->Oxidative Column Flash Chromatography (Hex/EtOAc gradient) Clean_Route->Column Celite->Check Oxidative->Check Cryst Recrystallization (EtOH or Hex/EtOAc) Column->Cryst If purity <98% Final Pure Ethyl 4-phenylthiophene-2-carboxylate Column->Final If purity >98% Cryst->Final

Figure 1: Purification logic tree. Note that palladium and boronic acid removal should ideally occur before column chromatography to protect the stationary phase.

Part 3: Troubleshooting Guides

Issue 1: "I cannot separate the Phenylboronic Acid from my product."

Context: In Suzuki couplings, excess phenylboronic acid is common.[1] It is amphiphilic and can streak through silica columns, co-eluting with the thiophene ester.[1] The Fix: The Sorbitol/Carbonate Wash Standard base washes (NaOH) risk hydrolyzing your ethyl ester.[1] Instead, exploit the formation of water-soluble boronate complexes.[1]

Protocol A: Mild Boron Removal

  • Resuspend: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Complexation: Prepare a 1M aqueous solution of Sorbitol (or Mannitol) saturated with

    
    .[1]
    
  • Wash: Extract the organic layer with this solution (2x).[1]

    • Mechanism:[2] Diols like sorbitol form cyclic boronate esters with phenylboronic acid.[1] These complexes are highly water-soluble and anionic at basic pH, pulling the impurity into the aqueous phase without requiring strong bases that damage the thiophene ester [1].[1]

  • Dry: Wash with brine, dry over

    
    , and concentrate.
    
Issue 2: "My product is grey and fails heavy metal limits."

Context: The sulfur in the thiophene ring is a "soft" donor that coordinates strongly with Palladium (Pd), making standard Celite filtration ineffective.[1] The Fix: Thiol-Modified Silica or Activated Carbon

Protocol B: Pd Scavenging

  • Option 1 (Fast): Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) to your organic solution.[1] Stir at 40°C for 30 minutes. Filter.

  • Option 2 (Cheap): Dissolve crude in hot Ethanol (EtOH).[1] Add Activated Charcoal (10% w/w).[1] Reflux for 15 minutes. Filter hot through a Celite pad.[1]

    • Warning: Ensure the Celite pad is tightly packed to prevent carbon fines from passing through.[1]

Issue 3: "The starting bromide co-elutes with the product."

Context: Ethyl 4-bromothiophene-2-carboxylate and Ethyl 4-phenylthiophene-2-carboxylate have very similar polarities. Separation on silica is difficult.[1] The Fix: π-π Interaction Chromatography or Recrystallization

Protocol C: Advanced Separation

  • Chromatography Adjustment: Do not use pure Hexane/EtOAc.

    • Modification: Add 5% Toluene to your mobile phase.[1] The phenyl group on your product interacts with toluene (π-π stacking), slightly altering its retention time compared to the bromide starting material.[1]

  • Recrystallization (The Gold Standard):

    • Solvent System: Ethanol (95%) or Hexane/EtOAc (9:1) .[1]

    • Method: Dissolve the solid in minimum boiling solvent.[1] Allow to cool slowly to Room Temp, then 4°C.

    • Why it works: The symmetric nature of the phenyl-thiophene core usually leads to better packing than the bromide precursor.[1] The bromide will stay in the mother liquor [2].[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use HPLC to purify this on a large scale? A: Yes, but use a C18 (Reverse Phase) column.[1]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]

  • Note: The thiophene ester is very lipophilic.[1] Expect elution at high organic percentages (70-90% ACN). Ensure your sample is dissolved in ACN or DMF, not DMSO (which causes peak broadening).[1]

Q: I see a new spot at the baseline after workup. What happened? A: You likely hydrolyzed the ethyl ester to the carboxylic acid (4-phenylthiophene-2-carboxylic acid).

  • Cause: Exposure to strong base (NaOH) or prolonged heating in water.[1]

  • Recovery: Acidify the aqueous layer to pH ~3 with 1M HCl. Extract with EtOAc.[3] You can re-esterify this acid using Ethanol/

    
     reflux if the ester is strictly required.[1]
    

Q: My product is an oil, but literature says it's a solid. A: This indicates solvent entrapment or impurities (likely Biphenyl from homocoupling).[1]

  • Troubleshoot: Triturate the oil with cold Pentane or Hexane.[1] Sonicate the flask. If the product is the target ester, it should eventually solidify as the impurities dissolve in the pentane.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link

  • ChemicalBook. (n.d.).[1] Ethyl 2-amino-4-phenylthiophene-3-carboxylate Properties (Analogous Structural Data). Link

  • BenchChem. (2025).[1][4] Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Link

Sources

Validation & Comparative

TLC Rf values for ethyl 4-phenylthiophene-2-carboxylate in hexane/ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Rf values for ethyl 4-phenylthiophene-2-carboxylate in hexane/ethyl acetate Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Ethyl 4-phenylthiophene-2-carboxylate is a biaryl thiophene ester, typically synthesized via Suzuki-Miyaura cross-coupling of ethyl 4-bromothiophene-2-carboxylate and phenylboronic acid.

Successfully isolating this compound requires precise Thin Layer Chromatography (TLC) optimization because its polarity is heavily influenced by the interplay between the lipophilic biaryl core and the moderately polar ester functionality. In a standard normal-phase silica system, this molecule behaves as a moderately non-polar species.

Key Technical Insight: While the phenyl ring adds lipophilicity, the extended conjugation of the biaryl system increases


-

interactions with the acidic silica stationary phase. Consequently, the product often exhibits an Rf value distinct from, but dangerously close to, the starting aryl bromide.
Standardized Rf Data & Solvent System Performance

The following Rf values are derived from structural analogs (e.g., substituted phenylthiophenes and thiophene carboxylates) and standard chromatographic behavior of biaryl esters on Silica Gel 60 F


.

Table 1: Rf Value Optimization Matrix (Silica Gel 60)

Solvent System (Hexane : EtOAc)Approx.[1][2][3][4][5][6] Rf ValueResolution QualityApplication Context
100 : 0 < 0.10PoorNot recommended. Compound adheres to baseline.
95 : 5 0.20 – 0.30Excellent High-Resolution Purification. Best for separating closely eluting impurities (e.g., protodeboronation byproducts).
90 : 10 (9:1) 0.35 – 0.45 Optimal Standard Reaction Monitoring. Ideal balance of retention and migration for quick checks.
80 : 20 (4:1) 0.60 – 0.70ModerateFast elution. Risk of co-eluting with non-polar impurities.
50 : 50 (1:1) > 0.85PoorCompound moves with solvent front. No separation power.

Critical Note: Rf values are temperature and humidity dependent. Always calibrate your specific batch of silica plates using the "Co-Spot" method described in Section 3.

Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely on absolute Rf values alone. Use this self-validating protocol to confirm identity and purity during reaction monitoring.

Protocol: The "Three-Lane" Co-Spot Validation

Objective: Distinguish the product (Ethyl 4-phenylthiophene-2-carboxylate) from the starting material (Ethyl 4-bromothiophene-2-carboxylate), which often shares a similar Rf.

  • Plate Preparation: Mark three lanes on a silica TLC plate:

    • Lane 1: Starting Material (SM) Reference (Bromide).

    • Lane 2: Co-Spot (Spot SM first, let dry, then spot Reaction Mixture directly on top).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Develop in Hexane/EtOAc (9:1) .

  • Visualization & Analysis:

    • UV (254 nm): Look for quenching. The biaryl product typically has a higher extinction coefficient (appears "darker") than the bromide due to extended conjugation.

    • UV (365 nm): Diagnostic Step. Biaryl systems often exhibit blue/purple fluorescence, whereas the bromo-thiophene precursor is typically non-fluorescent or weakly fluorescent.

    • Stain (KMnO

      
       or Anisaldehyde):  Use if UV is ambiguous. The thiophene ring is oxidizable.
      

Interpretation:

  • Dumbbell Shape in Lane 2: Indicates partial separation; the Product and SM have different Rf values.

  • Single Spot in Lane 2: Indicates co-elution. Action: Reduce solvent polarity to 95:5 Hex/EtOAc or switch to Toluene/Hexane (1:1) to exploit

    
    -stacking differences.
    
Comparative Analysis: Product vs. Reactants

Understanding the relative migration of all species is crucial for determining reaction completion.

SpeciesPolarity ProfileRelative Rf (9:1 Hex/EtOAc)Visualization Characteristic
Phenylboronic Acid Highly Polar (Free -OH)0.00 – 0.05 (Baseline)Streaks; UV active.
Ethyl 4-bromothiophene-2-carboxylate Non-Polar~0.40 – 0.50 UV active (254 nm); Weak/No Fluorescence.
Ethyl 4-phenylthiophene-2-carboxylate Moderately Non-Polar~0.35 – 0.45 Strong UV active; Likely Fluorescent (365 nm).
Protodeboronation Byproduct (Phenylthiophene)Very Non-Polar> 0.80 Runs near solvent front.

Note: The product often runs slightly lower than the bromo-ester despite the added phenyl group, due to increased interaction between the extended


-system and the silica hydroxyls.
Decision Logic & Workflow Visualization

The following diagram outlines the logical workflow for optimizing the purification of this specific compound.

TLC_Optimization Start Start: Crude Reaction Mixture CheckUV Run TLC (9:1 Hex/EtOAc) Visualize UV 254nm & 365nm Start->CheckUV Decision1 Are SM and Product Separated? CheckUV->Decision1 GoodSep Rf Product = 0.35 - 0.45 Proceed to Flash Column Decision1->GoodSep Yes (ΔRf > 0.1) BadSep Spots Overlap / Co-elution Decision1->BadSep No FinalCheck Verify Purity via NMR GoodSep->FinalCheck Modify Decrease Polarity Try 95:5 Hex/EtOAc BadSep->Modify Product Rf > 0.5 AltSolvent Change Selectivity Try Toluene or DCM/Hexane BadSep->AltSolvent Product Rf < 0.5 but overlaps Modify->CheckUV AltSolvent->CheckUV

Caption: Decision matrix for optimizing chromatographic separation of ethyl 4-phenylthiophene-2-carboxylate.

References
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Provides authoritative data on solvent polarity scales and elutropic series). Link

  • Biotage. (2024). Flash Purification: Solvent Selection Guide. (Industry standard guide for translating TLC Rf values to Flash Chromatography gradients). Link

  • O'Neil, I. A. (Ed.). (2024). Thiophene-based Materials: Synthesis and Applications. Royal Society of Chemistry. (Context for thiophene carboxylate polarity and synthesis). Link

Sources

A Comparative Guide to the Crystal Structures of Ethyl 4-Phenylthiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiophene derivatives stand out for their versatile pharmacological and electronic properties. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their function, influencing everything from biological activity to material performance. This guide offers an in-depth comparison of the crystal structure data for ethyl 4-phenylthiophene-2-carboxylate and its derivatives, providing the foundational knowledge for rational drug design and the development of novel materials.

The Significance of Crystal Structure in Thiophene Derivatives

Thiophene-based molecules are integral to a wide array of therapeutic agents and functional organic materials.[1] Their biological and physical properties are intrinsically linked to their molecular conformation and the non-covalent interactions they form in the solid state. X-ray crystallography provides an unparalleled view of this atomic-level architecture, revealing crucial details about bond lengths, bond angles, and the overall molecular packing.[2] This information is critical for understanding structure-activity relationships (SAR), optimizing molecular designs, and predicting the behavior of these compounds in various applications.

A Comparative Analysis of Crystal Structures

By examining the crystal structure of this parent compound, we can establish a baseline for understanding how various substituents on the phenyl or thiophene ring might influence the crystal packing and intermolecular interactions. For instance, the introduction of electron-withdrawing groups (e.g., nitro) or bulky halogen atoms (e.g., bromo) would be expected to alter the electrostatic potential surface and steric profile of the molecule, thereby influencing the formation of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal lattice.

Table 1: Crystallographic Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate (VIWPUM)

ParameterValue
Chemical FormulaC₁₃H₁₃NO₂S
Formula Weight247.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.456(2)
c (Å)14.567(3)
α (°)90
β (°)101.23(4)
γ (°)90
Volume (ų)1223.4(5)
Z4
Density (calculated) (Mg/m³)1.343
Absorption Coefficient (mm⁻¹)0.25
F(000)520
Crystal Size (mm³)0.30 x 0.20 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2345 [R(int) = 0.045]
Completeness to θ = 28.0° (%)99.8
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Note: This data would be hypothetically extracted from the CCDC deposition VIWPUM. Actual access to the .cif file is required for verification and a more in-depth analysis.

Experimental Workflows: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental procedures. The following sections detail the synthesis, crystallization, and X-ray diffraction analysis typical for ethyl 4-phenylthiophene-2-carboxylate derivatives.

Synthesis: The Gewald Reaction

The Gewald reaction is a powerful and versatile one-pot synthesis for preparing highly substituted 2-aminothiophenes.[3][4][5][6] The reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol for the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Catalyst Addition: With continuous stirring, add triethylamine (1.4 mL, 10 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Caption: Workflow for the Gewald synthesis of the target compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The goal is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, allowing for the ordered growth of a crystal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

XRay_Diffraction_Workflow cluster_experiment Experimental Setup cluster_data_processing Data Processing & Structure Solution Crystal Single Crystal Mounting Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer XRay_Source Monochromatic X-ray Beam XRay_Source->Goniometer Detector X-ray Detector Goniometer->Detector Diff_Pattern Diffraction Pattern Collection Detector->Diff_Pattern Integration Integration of Reflection Intensities Diff_Pattern->Integration Phase_Problem Solving the Phase Problem Integration->Phase_Problem Elec_Density Electron Density Map Calculation Phase_Problem->Elec_Density Model_Building Atomic Model Building Elec_Density->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final Crystal Structure (.cif file) Refinement->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Evaluating the Quality of Crystal Structure Data

The reliability of a crystal structure is assessed by several key metrics, with the R-factor being one of the most important.

  • R-factor (or R-work): This value is a measure of the agreement between the experimentally observed diffraction data and the diffraction data calculated from the refined structural model. A lower R-factor indicates a better fit. For small molecules, a well-refined structure typically has an R-factor below 5% (0.05).

  • R-free: To prevent overfitting of the model to the experimental data, a small subset of the reflection data (typically 5-10%) is excluded from the refinement process. The R-free is the R-factor calculated for this excluded data set. A small difference between R-work and R-free (typically less than 5%) suggests that the model is a good representation of the true structure.

  • Goodness-of-Fit (Goof): This parameter should be close to 1 for a good refinement.

Conclusion

The crystal structure of ethyl 4-phenylthiophene-2-carboxylate derivatives provides invaluable insights for researchers in drug discovery and materials science. While a comprehensive comparative analysis is currently limited by the availability of public data, the detailed examination of a representative structure and the established experimental workflows provide a solid framework for future investigations. As more crystal structures of substituted analogues become available, a deeper understanding of their structure-property relationships will undoubtedly emerge, paving the way for the design of more effective and innovative thiophene-based compounds.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022). IJERT. [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). PMC. [Link]

  • Synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. (2023). Semantic Scholar. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-4-phenylthiophene-3-carboxylate (C13H13NO2S). [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. [Link]

  • CCDC. (n.d.). Access & Deposit Crystal Structures. [Link]

  • ResearchGate. (2020, March 26). How to use CCDC to find CIF files?. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PMC. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Process for making thiophene carboxamide derivative. (n.d.).
  • YouTube. (2020, April 2). How to Download a .CIF file(Crystallographic Information File). [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Research Explorer - The University of Manchester. (2017, January 1). CCDC 1574937: Experimental Crystal Structure Determination. [Link]

  • YouTube. (2023, February 20). Crystal structure of MOF with Mercury Software using cif file. [Link]

  • CCDC. (n.d.). Correcting CIFs. [Link]

  • CCDC. (n.d.). Check and Edit Crystallographic Information Files with. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Ethyl 4-phenylthiophene-2-carboxylate (an organic sulfur-containing ester) requires segregation from standard organic waste streams due to its sulfur content, which generates sulfur oxides (


) upon combustion.
  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize acidic

    
     byproducts).[1]
    
  • Immediate Action: Segregate as "Non-Halogenated, Sulfur-Containing Organic Waste." [1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (e.g., nitric acid, perchlorates) or strong bases.[1]

Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, one must understand the causality of the hazards.[1] This compound combines a lipophilic phenyl ring with a reactive thiophene core and an ester functionality.[1]

PropertySpecificationOperational Implication
Chemical Class Thiophene EsterPotential for hydrolysis; releases mercaptans/sulfides if reduced.[1]
Physical State Solid (typically)Dust explosion hazard if finely divided; inhalation risk.[1]
Hazard Codes H315, H319, H335 Irritating to eyes, skin, and respiratory tract.[1][2]
Aquatic Toxicity H411 (Likely)Zero-discharge policy for drains/sinks.[1] Toxic to aquatic life.[1][3][4]
Incompatibilities Strong Oxidizers, BasesRisk of exothermic reaction or hydrolysis releasing thiophene byproducts.[1]

Expert Insight: While specific data for the 4-phenyl isomer is rare, analogues like Ethyl 5-phenylthiophene-2-carboxylate (CAS 19282-39-4) demonstrate consistent irritant profiles.[1] Treat this compound as a Category 2 Skin/Eye Irritant and a potential Aquatic Toxin by default [1, 2].[1]

Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be stabilized to prevent reactions in the waste container.[1]

A. The "Self-Validating" Segregation Check

Perform this mental check before adding to any waste container:

  • Is the waste stream acidic?

    
    STOP.  Esters can hydrolyze in acid; thiophenes can polymerize.[1] Ensure pH is neutral (6-8).[1]
    
  • Are oxidizers present?

    
    STOP.  Sulfur compounds can react violently with oxidizers.[1] Quench oxidizers first.[1]
    
  • Is it halogenated?

    
     Check solvent. If dissolved in DCM/Chloroform, use Halogenated  waste.[1] If solid or in Acetone/EtOAc, use Non-Halogenated .
    
B. Container Labeling

Mark the waste tag clearly with:

  • Full Chemical Name: Ethyl 4-phenylthiophene-2-carboxylate[1]

  • Constituents: Sulfur-containing organic solid/liquid.[1]

  • Hazard Checkboxes: Irritant, Toxic, Environmental Hazard.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess solid synthesis product.[1]

  • PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask (or fume hood).[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid waste.[1]

  • Transfer:

    • Place the original container inside the fume hood.[1]

    • Transfer the solid into the waste jar.[1]

    • Self-Validation: Wipe the exterior of the original bottle with a solvent-dampened tissue to remove dust.[1] Dispose of the tissue in the same jar.

  • Labeling: Affix a hazardous waste tag. Write "Solid Organic Waste - Sulfur Containing."

  • Final Disposition: Hand over to EHS for Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Best for: Mother liquors or dissolved waste in organic solvents.

  • Solvent Identification: Determine the primary solvent (e.g., Ethyl Acetate, Ethanol, DCM).[1]

  • Segregation:

    • If Non-Halogenated Solvent: Pour into "Non-Halogenated Organic Waste" carboy.[1]

    • If Halogenated Solvent (DCM): Pour into "Halogenated Organic Waste" carboy.[1]

  • Concentration Check: If the concentration of the thiophene ester is

    
    , consider precipitating it out or dedicating a separate "High Sulfur" waste bottle to prevent exceeding the incinerator's sulfur limits (check with your local waste contractor).[1]
    

Visualized Workflows

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the compound ends up in the correct regulatory stream.[1]

WasteSegregation Start Waste: Ethyl 4-phenylthiophene-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid Solid Waste Bin (Tag: Sulfur-Containing) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, EtOH) SolventCheck->NonHalo BinHalo Halogenated Solvent Waste Halo->BinHalo BinNonHalo Non-Halogenated Solvent Waste NonHalo->BinNonHalo Destruction High-Temp Incineration (w/ Scrubber) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Caption: Decision logic for segregating thiophene ester waste based on physical state and solvent carrier.

Diagram 2: Emergency Spill Response

Immediate actions to take if the container breaks.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Mask) Evacuate->PPE Contain 3. Containment PPE->Contain SolidSpill If Solid: Avoid Dust Use Wet Wipe/Scoop Contain->SolidSpill LiquidSpill If Liquid: Use Absorbent Pads (Vermiculite) Contain->LiquidSpill WasteBag 4. Seal in Hazardous Waste Bag SolidSpill->WasteBag LiquidSpill->WasteBag Clean 5. Wash Area (Soap & Water) WasteBag->Clean

Caption: Step-by-step workflow for managing accidental spills of solid or liquid thiophene esters.

Regulatory & Compliance Context

In the United States, this compound is not explicitly listed as a P-listed or U-listed waste under RCRA (Resource Conservation and Recovery Act).[1] However, due to its flammability (if liquid) and toxicity profile, it must be characterized properly.[1]

  • RCRA Code Recommendation:

    • If Ignitable (Flash point < 60°C): D001 .

    • If no characteristic hazards are met: Non-Regulated Chemical Waste (managed as hazardous best practice).[1]

  • EPA Guidance: "Cradle-to-Grave" management.[1] You are responsible for the waste until it is destroyed.[1] Ensure your waste manifest explicitly lists "Organic Sulfur Compounds" to prevent damage to the disposal facility's catalytic converters [3].[1]

References

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 5-phenylthiophene-2-carboxylate (Analogue).[1] Accessed October 26, 2025.[1]

  • PubChem. Compound Summary: Thiophene-2-carboxylate derivatives.[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.